7-Chloro-5-(2-fluorophenyl)-3-methyl-2-(nitromethylidene)-2,3-dihydro-4H-1,4-benzodiazepin-4-ol
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Overview
Description
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide is a synthetic compound belonging to the benzodiazepine family.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide typically involves the condensation of benzodiazepine intermediates with nitromethylene derivatives. One common method involves the use of tosylmethyl isocyanide (Tos-MIC) or ethyl isocyanoacetate under mild conditions . The reaction is carried out in a one-pot annulation process, which simplifies the synthesis and improves yield.
Industrial Production Methods
Industrial production of this compound may involve scalable methods that utilize isocyanide reagents. These methods are designed to be efficient and cost-effective, allowing for the large-scale production of the compound with minimal by-products .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxides.
Reduction: Reduction reactions can convert the nitromethylene group to an amine.
Substitution: Halogen substitution reactions can occur at the chloro or fluoro positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and halogenating agents like chlorine or fluorine gas .
Major Products Formed
The major products formed from these reactions include various benzodiazepine derivatives with modified functional groups, which can exhibit different pharmacological properties .
Scientific Research Applications
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of other benzodiazepine derivatives.
Biology: Studied for its potential effects on biological systems, including its interaction with GABA receptors.
Medicine: Investigated for its potential use as an anesthetic, anticonvulsant, sedative, and hypnotic agent.
Industry: Utilized in the production of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide involves its interaction with GABA receptors in the central nervous system. The compound enhances the inhibitory effects of GABA, leading to sedative and anxiolytic effects. The molecular targets include GABA_A receptors, and the pathways involved are related to the modulation of chloride ion channels .
Comparison with Similar Compounds
Similar Compounds
Midazolam: An imidazobenzodiazepine with similar sedative and anxiolytic properties.
Alprazolam: A triazolobenzodiazepine used for its anxiolytic effects.
Diazepam: A well-known benzodiazepine with a wide range of therapeutic uses.
Uniqueness
7-Chloro-5-(2-Fluorophenyl)-3-Methyl-2-(Nitromethylene)-2,3-Dihydro-1H-1,4-Benzodiazepine-4-Oxide is unique due to its specific nitromethylene group, which imparts distinct chemical and pharmacological properties. This makes it a valuable compound for research and development in medicinal chemistry .
Properties
CAS No. |
59469-63-5 |
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Molecular Formula |
C17H13ClFN3O3 |
Molecular Weight |
361.8 g/mol |
IUPAC Name |
7-chloro-5-(2-fluorophenyl)-4-hydroxy-3-methyl-2-(nitromethylidene)-3H-1,4-benzodiazepine |
InChI |
InChI=1S/C17H13ClFN3O3/c1-10-16(9-21(23)24)20-15-7-6-11(18)8-13(15)17(22(10)25)12-4-2-3-5-14(12)19/h2-10,25H,1H3 |
InChI Key |
HUDXVTIGJSRIEF-UHFFFAOYSA-N |
Canonical SMILES |
CC1C(=C[N+](=O)[O-])N=C2C=CC(=CC2=C(N1O)C3=CC=CC=C3F)Cl |
Origin of Product |
United States |
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